molecular formula C10H12BrN3 B2970442 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1155601-13-0

5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2970442
CAS No.: 1155601-13-0
M. Wt: 254.131
InChI Key: JMIUXVSZJFQHLM-UHFFFAOYSA-N
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Description

5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.131. The purity is usually 95%.
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Scientific Research Applications

Noncovalent Interactions and Quantum Analysis

Research on adamantane-1,3,4-thiadiazole hybrids has provided insights into the nature of noncovalent interactions through crystallographic and QTAIM analysis. These studies reveal how halogen substitutions, like bromine, can affect molecular interactions and crystal structures, potentially informing the application of "5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine" in materials science or drug design (El-Emam et al., 2020).

Synthetic Chemistry and Benzimidazole Derivatives

The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide highlights the role of bromine in facilitating the formation of complex organic molecules, suggesting pathways for synthesizing related compounds for use in pharmaceuticals or organic electronics (Lygin & Meijere, 2009).

Biological Agents Development

The creation of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives showcases the synthesis of complex molecules with potential antimicrobial and analgesic activities. This indicates a direction for the development of new drugs or biological agents using similar synthetic strategies (Bhovi K. Venkatesh et al., 2010).

Fluorescent and Colorimetric Probes

The design of highly water-soluble fluorescent and colorimetric probes based on benzothiazole demonstrates the application of such compounds in sensing technologies. The bromine atom's role in these compounds could inform the development of similar probes for environmental monitoring or biological imaging (Diana et al., 2020).

Antimicrobial and Antifungal Activities

Studies on benzofuran aryl ureas and carbamates, including those with bromine substitutions, indicate their potential in antimicrobial and antifungal applications. This highlights another avenue for the utilization of "this compound" in developing new treatments or coatings to prevent microbial growth (Kumari et al., 2019).

Properties

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIUXVSZJFQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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